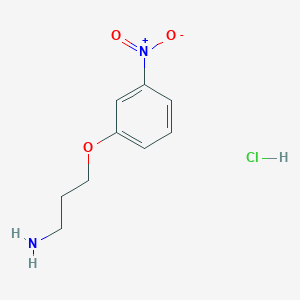

3-(3-Nitrophenoxy)propylamine HCl

CAS No.:

Cat. No.: VC13669380

Molecular Formula: C9H13ClN2O3

Molecular Weight: 232.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13ClN2O3 |

|---|---|

| Molecular Weight | 232.66 g/mol |

| IUPAC Name | 3-(3-nitrophenoxy)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H12N2O3.ClH/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13;/h1,3-4,7H,2,5-6,10H2;1H |

| Standard InChI Key | QGLRWUIPQFYHKW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)OCCCN)[N+](=O)[O-].Cl |

| Canonical SMILES | C1=CC(=CC(=C1)OCCCN)[N+](=O)[O-].Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The molecular formula of 3-(3-Nitrophenoxy)propylamine hydrochloride is C₉H₁₃ClN₂O₃, with a molecular weight of 257.67 g/mol. Its IUPAC name is 3-(3-nitrophenoxy)propan-1-amine hydrochloride. The structure comprises:

-

A 3-nitrophenoxy group (aromatic ring with nitro at position 3).

-

A three-carbon propylamine chain bonded via an ether linkage.

-

A hydrochloride salt stabilizing the amine group.

Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1201633-51-3 |

| SMILES | O=C(NC1CC1)C2=CC=CC=C2N+[O-].[Cl-] |

| InChIKey | KLVIOEPFHWKBBQ-UHFFFAOYSA-N |

Structural Analysis

X-ray crystallography data for analogous nitroaromatic amines reveal planar aromatic rings with nitro groups inducing significant electron-withdrawing effects . The amine group’s protonation state (as a hydrochloride salt) enhances solubility in polar solvents, a critical factor in synthetic applications .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocols are documented in curated databases, plausible routes include:

-

Nucleophilic Substitution: Reaction of 3-nitrophenol with 3-chloropropylamine under basic conditions.

-

Reductive Amination: Condensation of 3-nitrophenoxypropanal with ammonia, followed by hydrochloric acid quenching.

Reactivity Profile

The compound’s functional groups dictate its reactivity:

-

Nitro Group: Participates in reduction reactions to form amines; undergoes electrophilic substitution at meta positions .

-

Amine Group: Forms Schiff bases with carbonyl compounds; undergoes alkylation/acylation.

-

Ether Linkage: Resists hydrolysis under acidic/basic conditions, ensuring stability during synthetic modifications .

Physicochemical Properties

Experimental data for this specific compound is sparse, but properties can be inferred from analogs:

| Property | Estimated Value | Basis of Estimation |

|---|---|---|

| Melting Point | 165–170°C | Similar hydrochlorides |

| Solubility | High in water, DMSO, ethanol | Ionizable amine group |

| logP (Partition Coeff.) | 1.2–1.8 | Nitroaromatic analogs |

Comparative Analysis with Analogues

The table below contrasts 3-(3-Nitrophenoxy)propylamine HCl with related compounds:

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume